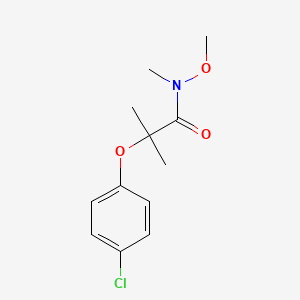
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has since gained popularity due to its stimulant properties. MDPV is structurally similar to other cathinones, such as methcathinone and mephedrone, and has been found to have similar effects on the central nervous system.
Mécanisme D'action
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in a feeling of euphoria and increased energy. The exact mechanism of action of 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide is not fully understood, but it is thought to act on the dopaminergic and noradrenergic systems in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, and can cause seizures, psychosis, and other adverse effects. 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has also been found to have neurotoxic effects on the brain, leading to long-term damage and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. However, 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide is also highly addictive and can be dangerous to handle, making it difficult to use in lab experiments. Additionally, 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has a number of adverse effects on the body, making it difficult to study its effects in a controlled environment.
Orientations Futures
There are a number of future directions for research on 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide. One area of interest is the potential therapeutic uses of the drug, particularly in the treatment of ADHD and depression. Another area of interest is the development of new synthetic cathinones with improved therapeutic properties and reduced adverse effects. Finally, there is a need for further research into the long-term effects of 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide on the brain and body, as well as the potential for addiction and abuse.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. The resulting product is then reacted with 4-chlorobenzaldehyde to form 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide. The synthesis of 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide is relatively simple and can be carried out in a standard laboratory setting.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has been widely studied for its psychoactive properties and potential therapeutic uses. It has been found to have stimulant effects similar to those of amphetamines and cocaine, and has been used recreationally as a substitute for these drugs. However, 2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide has also been found to have potential therapeutic uses, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,11(15)14(3)16-4)17-10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYASYOFQNFLVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)OC)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-methoxy-N,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)acetamide](/img/structure/B2577467.png)

![1-[(4-methylphenyl)methyl]-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2577469.png)
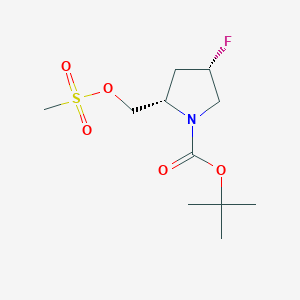

![6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2577475.png)
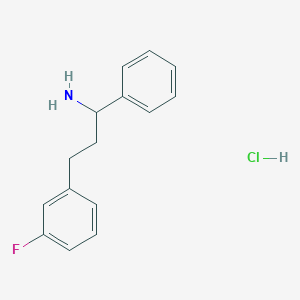
![1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2577478.png)
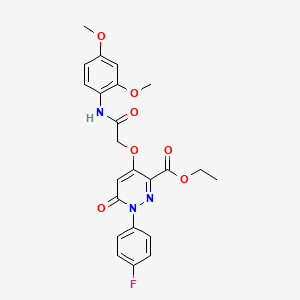

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B2577483.png)
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2577484.png)
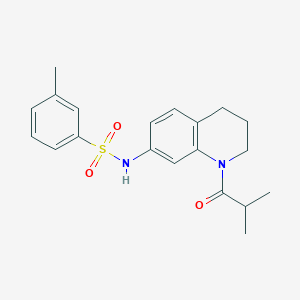
![1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2577490.png)